
2-Hidroxi Cefalexina
Descripción general
Descripción
Synthesis Analysis
Cephalexin is enzymatically synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME). The process is catalyzed by penicillin acylase . An efficient method for the enzymatic synthesis of cephalexin in a suspension aqueous solution system has been developed .Molecular Structure Analysis
The molecular structure of 2-Hydroxy Cephalexin includes a beta lactam and a dihydrothiazide . The InChI string for the compound is InChI=1S/C16H17N3O5S/c1-7-6-25-15-11 (14 (22)19 (15)12 (7)16 (23)24)18-13 (21)10 (17)8-4-2-3-5-9 (8)20/h2-5,10-11,15,20H,6,17H2,1H3, (H,18,21) (H,23,24)/t10-,11-,15-/m1/s1 .Chemical Reactions Analysis
The synthesis of cephalexin involves the reaction of 7-ADCA and PGME, catalyzed by penicillin acylase . The presence of substrate inhibition was found to have a negative impact on all reactor configurations studied .Physical and Chemical Properties Analysis
The molecular weight of 2-Hydroxy Cephalexin is 363.4 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 7 .Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas en medicina
2-Hidroxi Cefalexina es un derivado del conocido antibiótico cefalexina, que se utiliza para tratar una variedad de infecciones bacterianas. En la investigación médica, este compuesto se estudia por su eficacia mejorada contra las cepas bacterianas resistentes. Es particularmente significativo en el desarrollo de nuevas formulaciones que pueden ser más efectivas en el tratamiento de infecciones causadas por bacterias que han desarrollado resistencia a los antibióticos estándar .
Estudios farmacocinéticos
La investigación sobre la farmacocinética de la this compound ayuda a comprender cómo se absorbe, distribuye, metaboliza y excreta el fármaco en el cuerpo. Esto es crucial para determinar las dosis adecuadas, comprender las interacciones medicamentosas y mejorar la eficacia del fármaco al mismo tiempo que se minimizan los efectos secundarios .
Función bioquímica
En bioquímica, se examina el papel de la this compound en el contexto de las interacciones enzima-sustrato, particularmente con las enzimas bacterianas que el antibiótico ataca. Esta investigación ayuda en el diseño de inhibidores enzimáticos que pueden servir como antibióticos potentes con un mecanismo de acción basado en las propiedades bioquímicas de la this compound .
Ensayos clínicos
La this compound está sujeta a ensayos clínicos para evaluar su seguridad y eficacia en el tratamiento de infecciones. Estos ensayos son esenciales para la aprobación de nuevos medicamentos y para ampliar las aplicaciones de los medicamentos existentes para incluir más tipos de infecciones o diferentes características demográficas de los pacientes .
Aplicaciones industriales
En la industria farmacéutica, la this compound participa en la síntesis a gran escala de cefalosporinas. La investigación en esta área se centra en mejorar los procesos de producción para que sean más eficientes y respetuosos con el medio ambiente, lo que reduce los costes y la huella ecológica de la producción de antibióticos .
Impacto ambiental
El impacto ambiental de la this compound es un campo de estudio en crecimiento. Los investigadores están investigando los efectos de la contaminación por antibióticos en los sistemas de agua y el suelo, evaluando el riesgo de desarrollo de resistencia a los antibióticos y explorando las vías de biodegradación para mitigar los riesgos ambientales .
Mecanismo De Acción
Target of Action
2-Hydroxy Cephalexin, like its parent compound Cephalexin, is a first-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
2-Hydroxy Cephalexin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Unlike penicillins, cephalosporins like 2-Hydroxy Cephalexin are more resistant to the action of beta-lactamase . This resistance allows them to effectively inhibit cell wall synthesis, leading to the breakdown and eventual death of the bacterial cell .
Biochemical Pathways
The synthesis of 2-Hydroxy Cephalexin involves enzymatic reactions. It is enzymatically synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME) . The process is catalyzed by penicillin acylase .
Pharmacokinetics
Cephalexin, and by extension 2-Hydroxy Cephalexin, exhibits rapid absorption with a half-life of 0.5–1.2 hours . It is 90% eliminated unchanged from the kidney with a clearance of 4.3 mL/min/kg . The human jejunal permeability (Peff) of cephalexin is 1.56 10 4 cm/s, depicting its utmost importance in drug absorption .
Result of Action
The action of 2-Hydroxy Cephalexin results in the inhibition of bacterial cell wall synthesis, leading to the breakdown and eventual death of the bacterial cell . This makes it effective in treating various bacterial infections, including respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .
Action Environment
The presence of cephalosporin antibiotics like 2-Hydroxy Cephalexin in the environment is a significant concern due to their potential to cause antibiotic resistance . The release of these antibiotics in the environment, particularly in aquatic environments, can increase public health concerns due to their adverse biological effects . Therefore, understanding the environmental factors that influence the action, efficacy, and stability of 2-Hydroxy Cephalexin is crucial for both its effective use and environmental safety.
Safety and Hazards
Direcciones Futuras
Cephalexin is effective against a wide range of gram-positive cocci and demonstrates its efficacy against gram-negative bacteria, particularly Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae . It is used to treat a number of susceptible bacterial infections through inhibition of cell wall synthesis . For female patients diagnosed with uUTI, cephalexin dosed 500 mg twice daily is equally effective as cephalexin dosed 500 mg 4 times per day .
Análisis Bioquímico
Biochemical Properties
2-Hydroxy Cephalexin, like its parent compound cephalexin, is likely to interact with various enzymes, proteins, and other biomolecules. Cephalexin is known to inhibit bacterial cell wall synthesis, leading to cell death . The 2-Hydroxy modification could potentially alter these interactions, although specific details are not currently available in the literature.
Cellular Effects
Given its structural similarity to cephalexin, it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cephalexin, its parent compound, works by inhibiting the synthesis of the bacterial cell wall, leading to cell death . The 2-Hydroxy modification could potentially alter this mechanism of action.
Temporal Effects in Laboratory Settings
Cephalexin has a half-life of 0.5–1.2 hours and is 90% eliminated unchanged from the kidney . The 2-Hydroxy modification could potentially alter these properties.
Dosage Effects in Animal Models
Studies on cephalexin have shown that it is generally well-tolerated in animals .
Metabolic Pathways
Cephalexin undergoes no detectable metabolism and is primarily excreted unchanged in the urine . The 2-Hydroxy modification could potentially alter these metabolic pathways.
Transport and Distribution
Cephalexin is known to be distributed throughout the body, including the gallbladder, liver, kidney, bone, muscle, and other tissues . The 2-Hydroxy modification could potentially alter this distribution.
Subcellular Localization
As an antibiotic, cephalexin is likely to be found in areas of the cell where it can exert its antibacterial effects, such as the periplasmic space in gram-negative bacteria where it can inhibit cell wall synthesis . The 2-Hydroxy modification could potentially alter this localization.
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-4-2-3-5-9(8)20/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXVKLLSHPANDN-UEKVPHQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215172-75-1 | |
| Record name | 2-Hydroxycephalexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215172751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYCEPHALEXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKZ86TVS3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



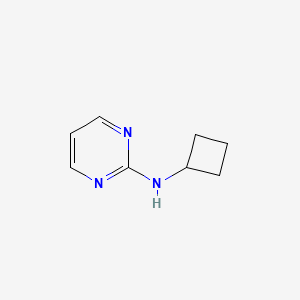
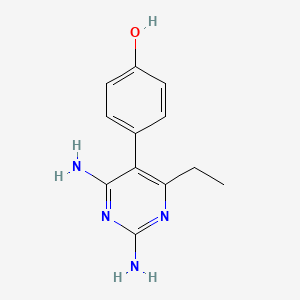
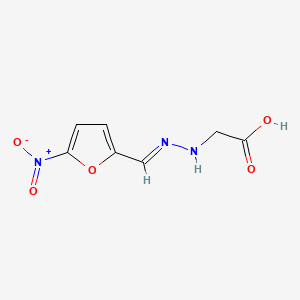
![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid 2-Propen-1-yl Ester](/img/structure/B583154.png)
![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)

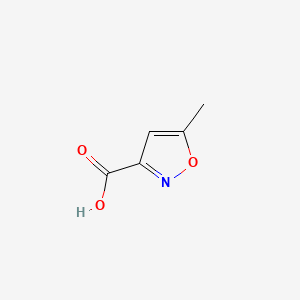
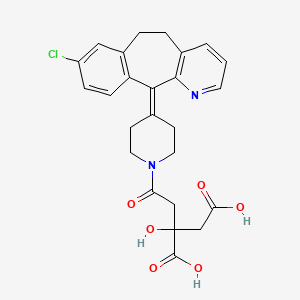
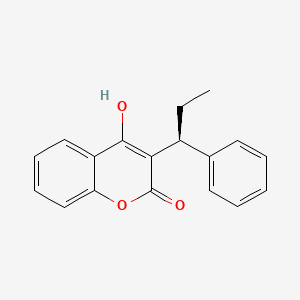
![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)
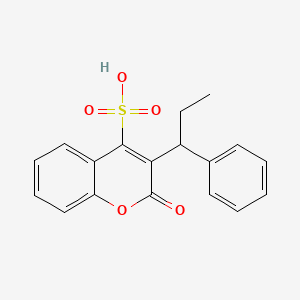

![Ethanone, 1-[6-[(1S)-1-hydroxyethyl]-2-pyridinyl]- (9CI)](/img/no-structure.png)
